

# Elucidation of the Molecular Structure of 1-Phenylanthracene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylanthracene

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This technical guide provides an in-depth analysis of the molecular structure of **1-phenylanthracene**, a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Through a comprehensive review of crystallographic and spectroscopic data, this document outlines the definitive three-dimensional structure and electronic properties of the molecule. Detailed experimental protocols are provided for the key analytical techniques employed in its structural elucidation.

## Molecular Identity and Properties

**1-Phenylanthracene** is a tricyclic aromatic hydrocarbon substituted with a phenyl group at the 1-position. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>14</sub>	PubChem CID: 15817787[1]
Molecular Weight	254.33 g/mol	PubChem CID: 15817787[1]
CAS Number	1714-09-6	PubChem CID: 15817787[1]
Appearance	White to off-white solid	

## Crystallographic Analysis

The definitive molecular structure of **1-phenylanthracene** in the solid state was determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.

## Crystal Structure Data

The crystal structure of **1-phenylanthracene** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 952057.<sup>[1]</sup> The key crystallographic parameters are detailed in the table below.

Parameter	Value
CCDC Deposition No.	952057
Empirical formula	C <sub>20</sub> H <sub>14</sub>
Formula weight	254.31
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.412(2) Å, α = 90°
	b = 6.1360(14) Å, β = 94.787(7)°
	c = 25.688(6) Å, γ = 90°
Volume	1318.5(5) Å <sup>3</sup>
Z	4
Calculated density	1.280 Mg/m <sup>3</sup>

## Molecular Conformation

A significant feature of the **1-phenylanthracene** structure is the dihedral angle between the plane of the anthracene core and the phenyl substituent. This twist is a result of steric hindrance between the phenyl group and the hydrogen atom at the 9-position of the

anthracene moiety. In contrast, the isomer 9-phenylanthracene exhibits a larger dihedral angle due to steric interactions with hydrogens at both the 1 and 8 positions.<sup>[2]</sup>

## Spectroscopic Characterization

A suite of spectroscopic techniques is utilized to confirm the identity and elucidate the electronic structure of **1-phenylanthracene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.<sup>[2]</sup>

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): The proton NMR spectrum of **1-phenylanthracene** is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm).

<sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz): The carbon NMR spectrum provides signals for each unique carbon atom in the molecule, typically in the range of δ 120-140 ppm for aromatic carbons.

Note: Specific, experimentally determined peak lists with assignments for **1-phenylanthracene** are not readily available in public databases as of the last update. The data for the isomer 9-phenylanthracene is more commonly reported.<sup>[3][4][5]</sup>

### Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of the molecule, confirming the presence of aromatic C-H and C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Assignment
3100-3000	Aromatic C-H stretching
1620-1450	Aromatic C=C stretching
900-675	Aromatic C-H out-of-plane bending

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **1-phenylanthracene**.

Technique	Result	Interpretation
Electron Ionization (EI)	m/z = 254 (M <sup>+</sup> )	Molecular ion peak

## Experimental Protocols

### Synthesis of 1-Phenylanthracene

A common synthetic route to **1-phenylanthracene** is the Suzuki-Miyaura cross-coupling reaction.

Synthetic workflow for **1-phenylanthracene**.

Procedure:

- To a solution of 1-bromoanthracene (1.0 equiv) in a suitable solvent mixture (e.g., toluene, ethanol, and water) is added phenylboronic acid (1.2 equiv).
- A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 equiv), and a base, such as potassium carbonate (2.0 equiv), are added to the mixture.
- The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **1-phenylanthracene** as a solid.

### Single-Crystal X-ray Diffraction

Workflow for single-crystal X-ray diffraction.

Procedure:

- **Crystal Growth:** Single crystals of **1-phenylanthracene** are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane/hexane).
- **Data Collection:** A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å) and a detector.
- **Structure Solution and Refinement:** The structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## NMR Spectroscopy

Procedure:

- A sample of **1-phenylanthracene** (~5-10 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL) in an NMR tube.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field spectrometer.
- The chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H}$  = 7.26 ppm,  $\delta\text{C}$  = 77.16 ppm).

## Logical Relationships in Structural Elucidation

The elucidation of the molecular structure of **1-phenylanthracene** is a confirmatory process where data from multiple analytical techniques converge to provide a consistent and unambiguous assignment.

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## References

- 1. 1-Phenylanthracene |  $\text{C}_{20}\text{H}_{14}$  | CID 15817787 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

- 2. 1-Phenylanthracene | 1714-09-6 | Benchchem [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 9-phenylanthracene(602-55-1) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 5. 9-Phenylanthracene | C<sub>20</sub>H<sub>14</sub> | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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